1-[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]-3-phenyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
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Overview
Description
1-[4-(3,4-Dimethoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-3-phenyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is a complex organic compound characterized by the presence of multiple functional groups, including methoxy, trifluoromethyl, pyrimidinyl, and pyrazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-3-phenyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol involves multiple steps, typically starting with the preparation of the pyrimidinyl and pyrazolyl intermediates. The key steps include:
Formation of the Pyrimidinyl Intermediate: This involves the reaction of 3,4-dimethoxybenzaldehyde with appropriate reagents to form the pyrimidinyl ring.
Formation of the Pyrazolyl Intermediate: This involves the reaction of phenylhydrazine with trifluoromethyl-substituted ketones to form the pyrazolyl ring.
Coupling of Intermediates: The pyrimidinyl and pyrazolyl intermediates are then coupled under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[4-(3,4-Dimethoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-3-phenyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyrimidinyl and pyrazolyl rings can be reduced under specific conditions.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the pyrimidinyl ring can yield dihydropyrimidines.
Scientific Research Applications
1-[4-(3,4-Dimethoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-3-phenyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Investigated for its potential as a pharmaceutical agent.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-3-phenyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins. The methoxy groups can participate in hydrogen bonding, further stabilizing the compound-protein interaction. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1-[4-(3,4-Dimethoxyphenyl)-2-pyrimidinyl]-3-phenyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol: Lacks the trifluoromethyl group on the pyrimidinyl ring.
1-[4-(3,4-Dimethoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-3-phenyl-4,5-dihydro-1H-pyrazol-5-ol: Lacks the trifluoromethyl group on the pyrazolyl ring.
Uniqueness
The presence of multiple trifluoromethyl groups in 1-[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-3-phenyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol enhances its lipophilicity and metabolic stability, making it unique compared to similar compounds. These properties contribute to its potential as a pharmaceutical agent with improved bioavailability and efficacy.
Properties
Molecular Formula |
C23H18F6N4O3 |
---|---|
Molecular Weight |
512.4 g/mol |
IUPAC Name |
2-[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]-5-phenyl-3-(trifluoromethyl)-4H-pyrazol-3-ol |
InChI |
InChI=1S/C23H18F6N4O3/c1-35-17-9-8-14(10-18(17)36-2)15-11-19(22(24,25)26)31-20(30-15)33-21(34,23(27,28)29)12-16(32-33)13-6-4-3-5-7-13/h3-11,34H,12H2,1-2H3 |
InChI Key |
KRAFWQOZWKGBBF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NC(=N2)N3C(CC(=N3)C4=CC=CC=C4)(C(F)(F)F)O)C(F)(F)F)OC |
Origin of Product |
United States |
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